Icosyl acetate

描述

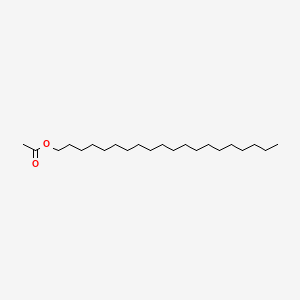

Structure

2D Structure

属性

IUPAC Name |

icosyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-22(2)23/h3-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCOQIYAKWHGSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00867635 | |

| Record name | Icosyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00867635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-24-2, 68478-35-3 | |

| Record name | 1-Eicosanol, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Eicosanol, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, C>19-alkyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068478353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, C>19-alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Icosyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00867635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, C>19-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Eicosyl Acetate (CAS No. 822-24-2): A Technical Guide for Researchers and Drug Development Professionals

Introduction: Eicosyl acetate (B1210297) (CH₃COOC₂₀H₄₁), also known as arachidyl acetate, is the ester of eicosanol (B47690) (a 20-carbon saturated fatty alcohol) and acetic acid. Its long alkyl chain imparts significant lipophilicity, making it a compound of interest in various fields, including materials science, cosmetics, and as a potential component in pharmaceutical formulations. This technical guide provides an in-depth overview of its physicochemical properties, a detailed synthesis protocol, and a representative experimental workflow for its application in analytical chemistry, specifically as an internal standard in gas chromatography-mass spectrometry (GC-MS) analysis.

Physicochemical Properties of Eicosyl Acetate

A summary of the key physicochemical properties of ethis compound is presented in Table 1. This data is crucial for understanding its behavior in various experimental and formulation contexts.

| Property | Value | Source |

| CAS Number | 822-24-2 | [1] |

| Molecular Formula | C₂₂H₄₄O₂ | [1] |

| Molecular Weight | 340.58 g/mol | [1] |

| Appearance | White to yellow solid | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Insoluble in water; Soluble in organic solvents | - |

| IUPAC Name | This compound | [2] |

| Synonyms | Arachidyl acetate, 1-Eicosanol acetate | [2] |

Synthesis of Ethis compound via Enzymatic Transesterification

The synthesis of long-chain alkyl acetates can be efficiently and selectively achieved through enzymatic transesterification. This method offers advantages over traditional chemical synthesis, including milder reaction conditions and reduced by-product formation. The following protocol is adapted from the synthesis of similar long-chain esters and is suitable for producing ethis compound.[3][4][5]

Experimental Protocol: Enzymatic Synthesis of Ethis compound

Materials:

-

Eicosanol (Substrate)

-

Vinyl acetate (Acyl donor and solvent)

-

Immobilized Lipase (B570770) (e.g., Novozym 435, Lipozyme TL IM)

-

n-Hexane (for purification)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381)/ethyl acetate mixtures)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve eicosanol (1 equivalent) in an excess of vinyl acetate (e.g., 5-10 equivalents). The vinyl acetate serves as both the acyl donor and the solvent.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The typical enzyme loading is 5-10% (w/w) of the substrates.

-

Reaction Conditions: The reaction mixture is incubated in a temperature-controlled shaker or stirred at a constant temperature, typically between 40-60°C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots at regular intervals.

-

Reaction Work-up: Upon completion of the reaction (as indicated by the consumption of eicosanol), the enzyme is removed by filtration. The excess vinyl acetate is then removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is redissolved in a minimal amount of a non-polar solvent like n-hexane and washed with a saturated sodium bicarbonate solution to remove any acetic acid formed, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

Chromatography: The resulting crude ethis compound is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: The purity and identity of the final product can be confirmed by GC-MS, ¹H NMR, and ¹³C NMR spectroscopy.

Diagram 1: Synthesis and Purification Workflow for Ethis compound

Application as an Internal Standard in GC-MS Analysis

Due to its high molecular weight and chemical stability, ethis compound is a suitable candidate for use as an internal standard in the quantitative analysis of other long-chain fatty acid esters in complex biological matrices.[6][7] An internal standard is a compound of known concentration added to a sample to correct for variations in sample preparation and instrument response.

Experimental Workflow: Quantification of a Long-Chain Fatty Acid Methyl Ester (LCFAME) using Ethis compound as an Internal Standard

This workflow describes the quantification of a hypothetical long-chain fatty acid methyl ester (e.g., methyl stearate) in a lipid extract from a biological sample.

Materials and Reagents:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Ethis compound (Internal Standard) solution of known concentration

-

Methyl stearate (B1226849) (Analyte) standard solutions for calibration curve

-

Solvents for lipid extraction (e.g., chloroform:methanol mixture)

-

Derivatization agent (if necessary for the analyte)

-

GC-MS system with an appropriate column (e.g., non-polar capillary column)

Procedure:

-

Sample Preparation:

-

A known volume or weight of the biological sample is taken.

-

A precise volume of the ethis compound internal standard solution is added to the sample.

-

Lipids are extracted from the sample using a standard protocol (e.g., Folch or Bligh-Dyer extraction).

-

The organic phase containing the lipids is collected and the solvent is evaporated.

-

The lipid residue is reconstituted in a suitable solvent for GC-MS analysis.

-

-

Calibration Curve Preparation:

-

A series of calibration standards are prepared containing known concentrations of the analyte (methyl stearate) and a constant concentration of the internal standard (ethis compound).

-

-

GC-MS Analysis:

-

The prepared sample and calibration standards are injected into the GC-MS system.

-

The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase.

-

The mass spectrometer detects and quantifies the analyte and the internal standard based on their specific mass-to-charge ratios.

-

-

Data Analysis:

-

The peak areas of the analyte (methyl stearate) and the internal standard (ethis compound) are determined from the chromatograms.

-

A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.

-

The concentration of the analyte in the biological sample is calculated from the calibration curve using the peak area ratio of the analyte to the internal standard in the sample.

-

References

- 1. Ethis compound [webbook.nist.gov]

- 2. Acetic acid, C>19-alkyl esters | C22H44O2 | CID 110347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Enzymatic Synthesis of Eugenyl Acetate from Essential Oil of Clove Using Lipases in Liquid Formulation as Biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review - MedCrave online [medcraveonline.com]

- 5. scielo.br [scielo.br]

- 6. Utilization of internal standard response factors to estimate the concentration of organic compounds leached from pharmaceutical packaging systems and application of such estimated concentrations to safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

The Enigmatic Presence of Very-Long-Chain Alkyl Acetates in Plant Cuticles: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plant cuticle stands as a critical interface between the plant and its environment, a chemically complex and dynamic barrier primarily composed of a cutin polymer matrix and a diverse array of epicuticular and intracuticular waxes. These waxes are typically a mixture of very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, aldehydes, primary and secondary alcohols, ketones, and esters.[1][2] Among the myriad of potential esterified lipids, the natural occurrence of specific very-long-chain alkyl acetates, such as icosyl acetate (B1210297) (the acetate ester of a 20-carbon alcohol), remains a subject of limited specific investigation within the broader study of plant surface lipids.

This technical guide synthesizes the current understanding of the biosynthesis of VLCFA derivatives in plants, outlines general methodologies for their extraction and analysis, and provides a framework for researchers investigating the presence and potential roles of compounds like icosyl acetate in plant biology. While direct, quantitative data on this compound in plants is scarce in publicly available literature, this document will focus on the broader class of very-long-chain fatty acid esters, providing a foundational understanding for future research.

Biosynthesis of Very-Long-Chain Fatty Acid Derivatives

The biosynthesis of cuticular waxes is a multi-step process localized in the endoplasmic reticulum (ER) of epidermal cells.[3][4] It begins with the elongation of C16 and C18 fatty acyl-CoAs, products of plastidial fatty acid synthesis, by a fatty acid elongase (FAE) complex. This complex sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain, producing VLCFA-CoAs with chain lengths typically ranging from C20 to C34.[5][6]

These VLCFA-CoAs are the precursors to the various components of cuticular wax. One major pathway leads to the formation of alkanes, secondary alcohols, and ketones. Another pathway, the alcohol-forming pathway, reduces the acyl-CoA to a primary alcohol. These very-long-chain primary alcohols can then be esterified with acyl-CoAs to form wax esters.[2][7] The formation of an alkyl acetate, such as this compound, would theoretically involve the esterification of a C20 primary alcohol (1-icosanol) with acetyl-CoA. The specific enzymes responsible for the acetylation of very-long-chain alcohols in plant cuticular wax biosynthesis are not well-characterized.

General Experimental Protocols for the Analysis of Plant Cuticular Waxes

The investigation of plant cuticular waxes, including the potential identification of this compound, involves a series of established extraction and analytical techniques.

Extraction of Epicuticular Waxes

A common and straightforward method for the extraction of epicuticular waxes is through brief immersion of intact plant organs (e.g., leaves, stems) in a non-polar organic solvent.

Protocol: Solvent Immersion for Epicuticular Wax Extraction

-

Plant Material: Collect fresh, intact plant material. The surface area should be measured prior to extraction to allow for quantification of wax load per unit area.

-

Solvent Selection: Chloroform or a mixture of hexane (B92381) and ethyl acetate (e.g., 95:5 v/v) are commonly used solvents.[8] The choice of solvent can influence the composition of the extracted wax.

-

Extraction Procedure:

-

Immerse the plant material in the chosen solvent for a short duration, typically 30 to 60 seconds, with gentle agitation. This brief immersion time is intended to minimize the extraction of intracellular lipids.

-

Remove the plant material from the solvent.

-

The solvent containing the dissolved waxes can be filtered to remove any particulate matter.

-

-

Solvent Evaporation: The solvent is then evaporated to dryness, often under a stream of nitrogen gas, to yield the crude wax extract.

-

Quantification: The total wax extract can be quantified gravimetrically.

Chemical Analysis of Wax Components

The complex mixture of compounds in the crude wax extract requires separation and identification, for which Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and widely used technique.

Protocol: GC-MS Analysis of Wax Components

-

Derivatization (Optional but often necessary): To improve the volatility and thermal stability of certain wax components, particularly those with polar functional groups like alcohols and fatty acids, a derivatization step is often required before GC-MS analysis. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method to convert hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for high-temperature analysis of lipids (e.g., a non-polar or semi-polar column like DB-5ms or equivalent).

-

Injection: A split/splitless or on-column injector is used.

-

Oven Temperature Program: A temperature gradient is employed to separate the wax components based on their boiling points. A typical program might start at a low temperature (e.g., 50-80°C), ramp up to a high temperature (e.g., 320-340°C), and hold for a period to ensure elution of all compounds.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrometer records the mass spectra of the eluting compounds.

-

-

Compound Identification: The identification of individual compounds is achieved by:

-

Retention Time: Comparing the retention time of a peak with that of an authentic standard.

-

Mass Spectrum: Comparing the fragmentation pattern in the mass spectrum with libraries of known compounds (e.g., NIST, Wiley) and with the mass spectrum of an authentic standard. For esters like this compound, characteristic fragment ions corresponding to the acyl and alkyl moieties would be expected.

-

Logical and Biosynthetic Relationships

The biosynthesis of very-long-chain alkyl acetates is intrinsically linked to the broader pathways of fatty acid elongation and wax biosynthesis. The following diagram illustrates the conceptual workflow for the investigation and the key biosynthetic steps.

Quantitative Data

| Plant Species | Organ/Tissue | This compound Concentration (µg/g dry weight or µg/cm²) | Analytical Method | Reference |

| Data Not Available | ||||

Conclusion

The study of very-long-chain alkyl acetates, such as this compound, in plant cuticles represents an underexplored area of plant lipid biochemistry. While the biosynthetic machinery for producing the necessary precursors—very-long-chain alcohols and acetyl-CoA—is present in plants, the specific enzymes and the extent to which these esters are naturally produced remain to be elucidated. The experimental frameworks provided in this guide offer a starting point for researchers to investigate the presence and potential physiological roles of these compounds. Future research, employing sensitive analytical techniques like GC-MS, is needed to identify and quantify this compound and other very-long-chain alkyl acetates in a systematic survey of the plant kingdom. Such studies will undoubtedly contribute to a more complete understanding of the chemical diversity and functional complexity of the plant cuticle.

References

- 1. Chemical Composition of the Epicuticular and Intracuticular Wax Layers on Adaxial Sides of Rosa canina Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Formation and Function of Plant Cuticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]

- 4. Very-Long-Chain Fatty Acids Are Involved in Polar Auxin Transport and Developmental Patterning in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]

- 7. Identification of the Wax Ester Synthase/Acyl-Coenzyme A:Diacylglycerol Acyltransferase WSD1 Required for Stem Wax Ester Biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical Properties of n-Eicosyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Eicosyl acetate (B1210297) (CH₃COO(CH₂)₁₉CH₃), also known as 1-eicosanyl acetate, is a long-chain saturated fatty acid ester. As a member of the wax ester class, its physical properties are of significant interest in various fields, including pharmaceuticals, cosmetics, and material science, due to its waxy nature, low volatility, and chemical stability. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of n-eicosyl acetate, alongside detailed experimental protocols for their determination.

Core Physical Properties

Data Summary

The following table summarizes the key physical properties of n-ethis compound.

| Property | Value | Source |

| Molecular Formula | C₂₂H₄₄O₂ | --INVALID-LINK-- |

| Molecular Weight | 340.6 g/mol | --INVALID-LINK--[1] |

| Melting Point | Not experimentally determined. Predicted to be a waxy solid at room temperature. | General properties of long-chain esters[2][3] |

| Boiling Point | Not experimentally determined. | - |

| Density | Not experimentally determined. | - |

| Solubility | Insoluble in water. Soluble in aromatic solvents, chloroform, ethers, esters, and ketones. | General properties of wax esters[4] |

| Calculated logP | 9.9 | --INVALID-LINK--[1] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of waxy solids like n-ethis compound are crucial for research and development. The following are generalized protocols that can be adapted for this specific compound.

Determination of Melting Point (Capillary Method)

The melting point of a solid is a critical indicator of its purity. The capillary method is a standard technique for this determination.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry n-ethis compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (1-2 °C per minute) as the approximate melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Boiling Point (Distillation Method)

For high molecular weight esters, determining the boiling point often requires vacuum distillation to prevent decomposition at high temperatures.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, including a distillation flask, condenser, receiving flask, and a connection to a vacuum source. A thermometer is positioned so that the bulb is just below the side arm of the distillation flask.

-

Sample Introduction: A sample of n-ethis compound is placed in the distillation flask along with boiling chips.

-

Distillation: The apparatus is evacuated to the desired pressure, and the flask is heated.

-

Data Recording: The temperature at which the liquid boils and the corresponding pressure are recorded. This can be repeated at several pressures to establish a boiling point curve.

Determination of Density (Immersion Method for Waxy Solids)

The density of a waxy solid can be determined using an immersion method, which relies on Archimedes' principle.

Methodology:

-

Sample Preparation: A solid piece of n-ethis compound of a regular shape is weighed in the air.

-

Immersion: The solid is then suspended in a liquid of known density in which it is insoluble (e.g., water with a surfactant to reduce surface tension) and weighed while fully submerged.

-

Calculation: The density of the n-ethis compound is calculated using the formula: Density = (Weight in air) / ((Weight in air) - (Weight in liquid)) * Density of the liquid

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility in various solvents is essential for understanding the applications of n-ethis compound.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, hexane, toluene) are selected.

-

Procedure: A small, accurately weighed amount of n-ethis compound (e.g., 10 mg) is added to a specific volume of each solvent (e.g., 1 mL) in a test tube.

-

Observation: The mixture is agitated at a constant temperature, and the degree of dissolution is observed. This can be categorized as soluble, partially soluble, or insoluble.

-

Quantification (Optional): For a more quantitative analysis, the concentration of the dissolved ester can be determined using techniques like gas chromatography after reaching saturation.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the comprehensive physical characterization of n-ethis compound.

Caption: Workflow for the determination of physical properties of n-ethis compound.

Chemical Interactions and Applications

n-Ethis compound has been identified as a volatile component in the extract of Aloe vera.[5] This suggests its potential role in the plant's chemical profile and possible contribution to its known antimicrobial and antifungal properties. Further research into the specific biological activities of isolated n-ethis compound is warranted to understand its potential applications in drug development and as a natural preservative.

Conclusion

This technical guide consolidates the available information on the physical properties of n-ethis compound and provides standardized methodologies for their experimental determination. While a complete experimental dataset for this compound is not yet available, the provided protocols and comparative data for similar long-chain esters offer a solid foundation for researchers. The waxy nature and low water solubility of n-ethis compound, typical of long-chain esters, suggest its utility in formulations requiring a hydrophobic, stable, and solid component. Further investigation into its biological activities, prompted by its presence in medicinal plants, could unveil new applications in the pharmaceutical and food industries.

References

An In-depth Technical Guide to Icosyl Acetate: Nomenclature and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of icosyl acetate (B1210297), a long-chain fatty acid ester. The document focuses on its chemical identity, including its IUPAC name and a wide array of synonyms used in scientific literature and commercial applications.

Chemical Identity

IUPAC Name: icosyl acetate[1][2]

Synonyms: A variety of synonyms for this compound are in use, reflecting its chemical structure and historical naming conventions. These include:

-

n-Ethis compound[1]

-

Acetic acid icosyl ester[1]

-

1-Eicosanol acetate[1]

-

Arachidyl acetate[6]

-

Acetic acid, C>19-alkyl esters[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for researchers working with this compound in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C22H44O2 | [1][2][3] |

| Molecular Weight | 340.6 g/mol | [1][2] |

| CAS Registry Number | 822-24-2 | [1][3][4][5] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are crucial for reproducible research. While specific laboratory procedures can vary, a general methodology for its synthesis involves the esterification of icosanol with acetic acid or its derivatives.

General Synthesis of this compound via Esterification:

-

Reactants: 1-Icosanol (the corresponding C20 fatty alcohol) and an acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) are used as starting materials. A non-reactive solvent such as toluene (B28343) or hexane (B92381) is typically employed.

-

Catalyst: A catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine) is often added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to drive the esterification to completion. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and washed with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid and catalyst. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The crude this compound can be further purified by column chromatography or recrystallization to yield the pure product.

Logical Relationship of this compound Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound from its primary precursors.

Caption: Logical workflow for the synthesis of this compound.

References

- 1. Acetic acid, C>19-alkyl esters | C22H44O2 | CID 110347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 822-24-2 [smolecule.com]

- 3. Ethis compound [webbook.nist.gov]

- 4. Ethis compound [webbook.nist.gov]

- 5. Ethis compound [webbook.nist.gov]

- 6. This compound (Arachidyl acetate) | 酯类产品 | MCE [medchemexpress.cn]

Methodological & Application

Application Note: High-Performance Liquid Chromatography for the Analysis of Icosyl Acetate

Introduction

Icosyl acetate (B1210297) (also known as eicosyl acetate) is the acetate ester of icosanol, a 20-carbon saturated fatty alcohol.[1][2] As a long-chain alkyl ester, it finds applications in various industries, including cosmetics, lubricants, and as a specialty chemical. The accurate quantification of this compound is crucial for quality control and formulation development. High-performance liquid chromatography (HPLC) offers a robust and reliable method for the analysis of such non-volatile, high molecular weight compounds.

This application note details a reverse-phase HPLC (RP-HPLC) method for the determination of this compound. The described protocol provides a starting point for method development and can be adapted for various sample matrices.

Experimental Protocol

1. Objective:

To develop and outline a reliable RP-HPLC method for the separation and quantification of this compound.

2. Materials and Reagents:

-

This compound analytical standard (>99% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, deionized and filtered)

-

Phosphoric acid (or Formic acid for MS compatibility) (analytical grade)[3]

-

Methanol (B129727) (HPLC grade, for sample preparation)

-

Volumetric flasks, pipettes, and standard laboratory glassware

-

Syringe filters (0.45 µm)

3. Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and a UV detector or a Refractive Index (RI) detector.

-

A C18 reverse-phase column is recommended as a good starting point for method development.[4] A Newcrom R1 column is also a suitable alternative.[3]

-

Data acquisition and processing software.

4. Preparation of Standard Solutions:

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in methanol in a 10 mL volumetric flask. Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 200 µg/mL. These will be used to construct a calibration curve.

5. Sample Preparation:

-

Accurately weigh a known amount of the sample containing this compound.

-

Dissolve the sample in methanol. The final concentration should fall within the range of the calibration curve.

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

6. Chromatographic Conditions:

The following conditions are recommended as a starting point and can be optimized for specific applications. This method is based on a protocol for the analysis of isothis compound.[3]

| Parameter | Recommended Condition |

| Column | Newcrom R1 or equivalent C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (80:20, v/v) with 0.1% Phosphoric Acid* |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm or Refractive Index (RI) |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

*For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[3]

7. Data Analysis:

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard solutions.

-

Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Quantify the amount of this compound in the sample using the calibration curve.

Quantitative Data Summary

The following table presents representative data that can be expected from the HPLC analysis of this compound under the specified conditions. Actual results may vary depending on the specific instrumentation and laboratory conditions.

| Analyte | Retention Time (min) | Linearity (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |

| This compound | ~ 8.5 | 10 - 200 | > 0.999 | ~ 2 | ~ 6 |

Note: The data presented in this table are representative values. LOD (Limit of Detection) and LOQ (Limit of Quantitation) are estimated.

Visualizations

Experimental Workflow for HPLC Analysis of this compound

Caption: Workflow for the HPLC analysis of this compound.

References

Application Note: Quantitative Analysis of Icosyl Acetate in Mixtures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icosyl acetate (B1210297) (also known as eicosyl acetate) is a long-chain fatty acid ester with emerging applications in pharmaceutical and cosmeceutical formulations. Its quantification in complex mixtures is crucial for quality control, stability studies, and formulation development. This document provides a detailed protocol for the quantitative analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely available analytical technique. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, and reliability.

Principle

This method employs Gas Chromatography (GC) to separate this compound from other components in a mixture based on its volatility and interaction with the stationary phase of the GC column. A Flame Ionization Detector (FID) is used for quantification, as it provides a response proportional to the mass of carbon atoms in the analyte. An internal standard is used to improve the precision of the method by correcting for variations in injection volume and instrument response.

Materials and Reagents

-

This compound (≥99% purity)

-

Hexadecyl Acetate (Internal Standard, ≥99% purity)

-

n-Hexane (HPLC grade)

-

Chloroform (B151607) (HPLC grade)

-

Sodium Sulfate (anhydrous)

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Autosampler vials with inserts

-

Syringe filters (0.45 µm, PTFE)

Instrumentation

-

Gas Chromatograph equipped with:

-

Flame Ionization Detector (FID)

-

Split/Splitless Inlet

-

Autosampler

-

Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

-

-

Data acquisition and processing software

Experimental Protocols

Standard Solution Preparation

Internal Standard (IS) Stock Solution (1 mg/mL):

-

Accurately weigh approximately 25 mg of hexadecyl acetate.

-

Dissolve in n-hexane in a 25 mL volumetric flask and make up to the mark.

This compound Stock Solution (1 mg/mL):

-

Accurately weigh approximately 25 mg of this compound.

-

Dissolve in n-hexane in a 25 mL volumetric flask and make up to the mark.

Calibration Standards:

-

Prepare a series of calibration standards by diluting the this compound stock solution with n-hexane to achieve concentrations ranging from 10 µg/mL to 500 µg/mL.

-

To each calibration standard, add a fixed concentration of the internal standard (e.g., 100 µg/mL).

Sample Preparation

-

Accurately weigh an appropriate amount of the sample mixture expected to contain this compound into a volumetric flask.

-

Dissolve the sample in a suitable solvent (e.g., a mixture of chloroform and n-hexane).

-

Add a known amount of the internal standard stock solution.

-

Make up to the mark with n-hexane.

-

Vortex the solution for 1 minute to ensure homogeneity.

-

If the sample contains particulates, pass it through a 0.45 µm syringe filter into an autosampler vial.

GC-FID Parameters

| Parameter | Value |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (Split Ratio 20:1) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Program | |

| Initial Temperature | 150 °C, hold for 1 min |

| Ramp 1 | 15 °C/min to 250 °C, hold for 5 min |

| Ramp 2 | 10 °C/min to 300 °C, hold for 10 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp | 320 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (N2) | 25 mL/min |

Data Presentation

Calibration Curve

A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

Table 1: Example Calibration Data for this compound

| Concentration (µg/mL) | This compound Area | Internal Standard Area | Area Ratio (Analyte/IS) |

| 10 | 15,234 | 150,112 | 0.101 |

| 50 | 76,543 | 151,234 | 0.506 |

| 100 | 153,123 | 150,567 | 1.017 |

| 250 | 382,567 | 150,890 | 2.536 |

| 500 | 765,432 | 151,000 | 5.069 |

Note: This is example data and will vary with instrumentation and experimental conditions.

Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines.[1] The results are summarized in Table 2.

Table 2: Summary of Method Validation Parameters

| Parameter | Acceptance Criteria | Result |

| Linearity (r²) | r² ≥ 0.995 | 0.9998 |

| Range | - | 10 - 500 µg/mL |

| Accuracy (% Recovery) | 80 - 120% | 98.5 - 101.2% |

| Precision (% RSD) | ||

| Repeatability (Intra-day) | RSD ≤ 2% | 1.2% |

| Intermediate Precision (Inter-day) | RSD ≤ 3% | 2.1% |

| Limit of Detection (LOD) | S/N ≥ 3 | 3 µg/mL |

| Limit of Quantitation (LOQ) | S/N ≥ 10 | 10 µg/mL |

| Specificity | No interference at the retention time of the analyte and IS | No interfering peaks observed from blank and placebo samples. |

| Robustness | No significant impact on results | Method is robust to minor changes in flow rate and oven temperature ramp. |

Visualization

Experimental Workflow```dot

// Nodes prep [label="Standard & Sample\nPreparation", fillcolor="#F1F3F4", fontcolor="#202124"]; gc_injection [label="GC Injection", fillcolor="#F1F3F4", fontcolor="#202124"]; separation [label="Chromatographic\nSeparation", fillcolor="#F1F3F4", fontcolor="#202124"]; detection [label="FID Detection", fillcolor="#F1F3F4", fontcolor="#202124"]; data_acq [label="Data Acquisition", fillcolor="#F1F3F4", fontcolor="#202124"]; processing [label="Data Processing\n(Peak Integration)", fillcolor="#F1F3F4", fontcolor="#202124"]; quant [label="Quantification\n(Calibration Curve)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges prep -> gc_injection [label="Inject 1 µL"]; gc_injection -> separation [label="Vaporization"]; separation -> detection [label="Elution"]; detection -> data_acq [label="Signal Generation"]; data_acq -> processing; processing -> quant; }

Caption: Logical steps for sample preparation.

Conclusion

The described GC-FID method provides a reliable and robust approach for the quantitative determination of this compound in various mixtures. The method is validated and demonstrates excellent linearity, accuracy, and precision, making it suitable for routine quality control and research applications in the pharmaceutical and related industries.

References

Troubleshooting & Optimization

Technical Support Center: Water Removal in Long-Chain Esterification Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing water from long-chain esterification reactions.

Frequently Asked Questions (FAQs)

Q1: Why is removing water crucial in long-chain esterification reactions?

A1: Esterification is a reversible reaction where a carboxylic acid and an alcohol react to form an ester and water.[1][2] The presence of water, a product of this reaction, can shift the equilibrium back towards the reactants (hydrolysis), which limits the yield of the desired ester.[3][4] By continuously removing water as it forms, the equilibrium is driven towards the product side, in accordance with Le Châtelier's principle, resulting in a higher conversion of reactants to the ester.[1][5]

Q2: What are the most common laboratory techniques for removing water during esterification?

A2: The three most prevalent laboratory techniques for water removal are:

-

Azeotropic Distillation: This method utilizes a water-immiscible solvent, such as toluene (B28343) or benzene, which forms a low-boiling azeotrope with water.[1][4] The azeotrope is distilled off, and upon condensation, the water separates from the solvent and can be collected, typically using a Dean-Stark apparatus.[1][6]

-

Use of Desiccants/Drying Agents: A drying agent is added to the reaction mixture to chemically bind with the water produced.[7] Common desiccants include molecular sieves (typically 3Å or 4Å), anhydrous salts like magnesium sulfate, or concentrated sulfuric acid, which can also act as the catalyst.[1][2]

-

Vacuum Distillation: This technique involves performing the distillation under reduced pressure.[8] Lowering the pressure reduces the boiling points of the components, allowing for the selective removal of water at a lower temperature, which can be beneficial for heat-sensitive compounds.[8][9]

Q3: How do I choose the most suitable water removal technique for my specific long-chain esterification reaction?

A3: The selection of the most appropriate water removal technique depends on several factors, including the boiling points of the reactants and products, the reaction scale, the required purity of the ester, and the available equipment.[4]

Troubleshooting Guides

Method 1: Azeotropic Distillation with Dean-Stark Apparatus

Problem: No water is collecting in the Dean-Stark trap.

-

Possible Cause 1: The reaction temperature is too low. The azeotrope of the solvent and water has a specific boiling point. If the reaction temperature is below this point, the azeotrope will not distill.[4]

-

Solution: Ensure the heating mantle is set to a temperature that allows the solvent to reflux vigorously and the azeotrope to distill.[1]

-

-

Possible Cause 2: Leaks in the glassware setup. Any leaks will prevent the vapor from reaching the condenser and collecting in the trap.[4]

-

Solution: Check all joints and connections for a proper seal. Ensure all glassware is free of cracks.

-

-

Possible Cause 3: Insufficient reaction time. Esterification can be a slow reaction, and it may take some time for a noticeable amount of water to be produced and collected.[4]

-

Solution: Allow the reaction to proceed for a longer duration, monitoring for the formation of the water layer.[4]

-

Problem: The collected liquid in the trap is cloudy or a single phase.

-

Possible Cause 1: The solvent is partially miscible with water. If the solvent has some solubility in water, a clear separation into two phases may not occur.[4]

-

Possible Cause 2: The condenser is not efficient enough. If the vapor is not cooled sufficiently, it may not fully condense and separate properly.[4]

-

Solution: Ensure a steady and adequate flow of cold water through the condenser.[4]

-

Method 2: Use of Desiccants (e.g., Molecular Sieves)

Problem: The reaction is incomplete despite using a drying agent.

-

Possible Cause 1: Insufficient amount of drying agent. The capacity of the drying agent to absorb water is limited.[4]

-

Solution: Add more drying agent. The appropriate amount depends on the scale of the reaction and the specific agent used.[4]

-

-

Possible Cause 2: The drying agent is not activated or has been compromised. Molecular sieves, for instance, need to be activated by heating to remove any pre-adsorbed water.[10]

-

Solution: Ensure the molecular sieves are properly activated before use by heating them in an oven and cooling them in a desiccator.

-

-

Possible Cause 3: The drying agent is not compatible with the reaction conditions. Some drying agents may react with the reactants or the catalyst.[4]

-

Solution: Select an inert drying agent like molecular sieves (3Å or 4Å) for most esterification reactions.[1]

-

Problem: The reaction mixture has become a thick slurry and is difficult to stir.

-

Possible Cause 1: Too much powdered drying agent was added. Powdered forms of drying agents can make the reaction mixture viscous.

-

Solution: Use beaded drying agents, which are less likely to cause this issue. If using a powdered agent, consider placing it in a Soxhlet extractor to keep it separate from the main reaction mixture.[11]

-

Quantitative Data Summary

| Water Removal Method | Key Parameters | Typical Efficiency | Advantages | Disadvantages |

| Azeotropic Distillation (Dean-Stark) | Solvent Type (e.g., Toluene), Reaction Temperature, Reflux Rate | High, can drive reaction to >95% completion.[12] | Continuous removal of water, visual monitoring of reaction progress.[4] | Requires a solvent with a higher boiling point than the alcohol, potential for side reactions at high temperatures. |

| Molecular Sieves | Sieve Type (3Å or 4Å), Amount of Sieves, Activation Status | High, can achieve very low water content. | High water absorption capacity, inert in most reactions, can be used at various temperatures.[4] | Need to be activated, can be physically difficult to separate from the reaction mixture, destroyed by strong acids.[4][11] |

| Vacuum Distillation | Pressure, Temperature | Varies depending on setup and compounds | Lower reaction temperatures, suitable for heat-sensitive compounds.[8] | Requires specialized vacuum equipment, potential for bumping of the reaction mixture. |

Experimental Protocols

Protocol 1: Fischer Esterification using a Dean-Stark Apparatus

Objective: To synthesize a long-chain ester while continuously removing water via azeotropic distillation.

Materials:

-

Long-chain carboxylic acid

-

Alcohol

-

Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)[13]

-

Azeotroping solvent (e.g., toluene)[13]

-

Round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle, magnetic stirrer, and stir bar.[1]

Procedure:

-

Set up the apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is completely dry.[4]

-

To the round-bottom flask, add the long-chain carboxylic acid, the alcohol, and the azeotroping solvent.

-

Add a catalytic amount of the acid catalyst.[1]

-

Add a magnetic stir bar to the flask.

-

Fill the Dean-Stark trap with the azeotroping solvent.[1]

-

Begin heating the mixture to reflux with vigorous stirring.[1]

-

The vapor, an azeotrope of the solvent and water, will rise into the condenser.

-

The condensed liquid will fall into the Dean-Stark trap. Since water is denser than toluene, it will collect at the bottom of the trap.[6]

-

Continue the reaction until the theoretical amount of water has been collected in the trap, or until no more water is being formed.[1]

-

Cool the reaction mixture to room temperature.

-

The ester can then be isolated and purified through standard workup procedures such as extraction and distillation.[4]

Protocol 2: Esterification using Molecular Sieves

Objective: To synthesize a long-chain ester by removing the water byproduct with molecular sieves.

Materials:

-

Long-chain carboxylic acid

-

Alcohol

-

Acid catalyst (e.g., sulfuric acid)

-

3Å or 4Å Molecular sieves (activated)[1]

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, and stir bar.

-

(Optional) Soxhlet extractor[11]

Procedure:

-

Activate the molecular sieves by heating them in an oven at a high temperature (e.g., 200-300 °C) under vacuum for several hours, then allow them to cool in a desiccator.

-

Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Add the long-chain carboxylic acid, alcohol, and acid catalyst to the flask.

-

Add the activated molecular sieves to the reaction mixture. A common starting point is 1-2 times the weight of the theoretical water produced.

-

If using a Soxhlet extractor, place the molecular sieves in the thimble of the extractor.[11]

-

Heat the reaction mixture to reflux with efficient stirring.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or NMR).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter off the molecular sieves.

-

Isolate and purify the ester using appropriate workup procedures.

Visualizations

Caption: Experimental workflow for esterification with a Dean-Stark apparatus.

Caption: Decision tree for selecting a water removal method in esterification.

References

- 1. benchchem.com [benchchem.com]

- 2. scienceready.com.au [scienceready.com.au]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle; Chatelier's Principle [chem.ucla.edu]

- 6. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 9. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]

- 10. molecularsievedesiccants.com [molecularsievedesiccants.com]

- 11. m.youtube.com [m.youtube.com]

- 12. tsijournals.com [tsijournals.com]

- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]

Technical Support Center: Synthesis of Icosyl Acetate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of icosyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing icosyl acetate?

A1: The most common and straightforward method for synthesizing this compound is the Fischer esterification of 1-icosanol with acetic acid using an acid catalyst, such as sulfuric acid or a solid acid resin.[1][2][3][4] To drive the reversible reaction towards the product, an excess of one reactant (typically the less expensive acetic acid) is used, and the water produced is removed, often with a Dean-Stark apparatus.[1][4]

Q2: What are the primary side reactions to be aware of during this compound synthesis?

A2: The primary side reactions include:

-

Incomplete Reaction: Due to the long alkyl chain, steric hindrance can slow the reaction, leaving unreacted 1-icosanol in the final product.[5][6] This is often the most significant impurity.

-

Dehydration of 1-icosanol: The acidic catalyst and heat can cause the elimination of water from 1-icosanol to form icosene. Tertiary alcohols are particularly prone to elimination, but it can occur with primary alcohols like 1-icosanol under harsh conditions.[4]

-

Ether Formation: Two molecules of 1-icosanol can react to form diicosyl ether, again promoted by the acid catalyst and heat.[6]

-

Self-condensation of Acetic Anhydride (B1165640) (if used): If acetic anhydride is used as the acetylating agent, it can undergo self-condensation, though this is less common under typical reaction conditions.

Q3: Why is it difficult to remove unreacted 1-icosanol from the final product?

A3: 1-icosanol, being a long-chain alcohol, has low solubility in water, making it difficult to remove with simple aqueous washes.[1] Furthermore, its boiling point is relatively close to that of this compound, which can make purification by distillation challenging. It may form an azeotrope with the ester, further complicating separation.[1]

Q4: Can I use acetic anhydride instead of acetic acid?

A4: Yes, using acetic anhydride is an effective alternative that can drive the reaction to completion and ensure all the 1-icosanol is consumed.[1][3] The reaction with an anhydride is generally faster and not reversible, which can lead to higher yields of the ester.[3] The byproduct is acetic acid, which must be neutralized and removed during the workup.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |

| SYN-001 | Low Yield of this compound | 1. Incomplete reaction due to equilibrium.[3][4] 2. Suboptimal reaction time or temperature. 3. Inefficient removal of water byproduct.[1] 4. Loss of product during workup/purification. | 1. Use a 2-4 fold molar excess of acetic acid to shift the equilibrium.[7][8] 2. Monitor the reaction by Thin Layer Chromatography (TLC) to determine completion. Increase reflux time if necessary. 3. Use a Dean-Stark apparatus to continuously remove water.[1] 4. Minimize transfers and ensure proper phase separation during extractions. |

| SYN-002 | Product is Contaminated with Unreacted 1-Icosanol | 1. Incomplete reaction. 2. Inefficient purification.[1] | 1. Drive the reaction to completion by using excess acetic acid or switching to acetic anhydride.[1] 2. Use column chromatography (e.g., silica (B1680970) gel) for purification, as simple distillation may be ineffective. 3. Perform multiple extractions with a suitable solvent system. |

| SYN-003 | Formation of a Significant Amount of Byproduct (e.g., Icosene or Diicosyl Ether) | 1. Reaction temperature is too high. 2. The concentration of the acid catalyst is too high or a very strong acid is used.[6] | 1. Reduce the reaction temperature and extend the reaction time. Monitor by TLC. 2. Use a milder catalyst, such as a solid acid resin (e.g., Amberlyst®), which can be easily filtered out and may reduce side reactions.[2][6] |

| SYN-004 | Difficult Emulsion Forms During Aqueous Workup | 1. The long alkyl chain of this compound and 1-icosanol can act as a surfactant. 2. Vigorous shaking of the separatory funnel. | 1. Add a saturated brine solution (NaCl) to increase the ionic strength of the aqueous phase and help break the emulsion.[8] 2. Gently invert the separatory funnel instead of vigorous shaking. Allow sufficient time for layers to separate. |

Experimental Protocols

Protocol 1: Fischer Esterification of 1-Icosanol using Sulfuric Acid

This protocol is adapted from standard Fischer esterification procedures for long-chain alcohols.[4][8]

Materials:

-

1-Icosanol (1.0 eq)

-

Glacial Acetic Acid (3.0 eq)

-

Concentrated Sulfuric Acid (0.1 eq)

-

Toluene (as solvent for Dean-Stark)

-

5% Sodium Bicarbonate solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1-icosanol and toluene.

-

Reagent Addition: Add glacial acetic acid followed by the slow, careful addition of concentrated sulfuric acid. Add boiling chips.

-

Reflux: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected or TLC analysis shows complete consumption of the starting alcohol.

-

Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel containing cold water.

-

Workup:

-

Separate the organic layer from the aqueous layer.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution until the aqueous layer is basic (this neutralizes excess acetic acid and the sulfuric acid catalyst).[2][8] Caution: CO2 gas will be evolved. Vent the funnel frequently.

-

Wash the organic layer with water, followed by a wash with brine to aid in drying.[8]

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the this compound from any unreacted 1-icosanol and non-polar byproducts.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for low yield in this compound synthesis.

This compound Synthesis and Side Reactions

Caption: Key reactions in the synthesis of this compound.

References

- 1. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. westfield.ma.edu [westfield.ma.edu]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Influence of alkyl chain length on sulfated zirconia catalysed batch and continuous esterification of carboxylic acids by light alcohols - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01089J [pubs.rsc.org]

- 6. digital.csic.es [digital.csic.es]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

Catalyst selection for efficient icosyl acetate synthesis

Technical Support Center: Icosyl Acetate (B1210297) Synthesis

Welcome to the technical support center for the efficient synthesis of icosyl acetate (also known as ethis compound). This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable advice on catalyst selection, reaction optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction for synthesizing this compound?

A1: The most common method is the Fischer esterification, which involves reacting 1-icosanol (a long-chain alcohol) with a carboxylic acid like acetic acid in the presence of an acid catalyst.[1][2] This is a reversible reaction where water is produced as a byproduct.[3][4] To achieve a high yield, the equilibrium must be shifted toward the product side.[3][5]

Q2: What are the primary types of catalysts used for this esterification?

A2: The two main categories of catalysts are acid catalysts and enzyme catalysts (lipases).

-

Acid Catalysts: These are the traditional choice and include homogeneous catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH), as well as solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) and certain clays (B1170129).[6][7][8] Acid catalysts work by protonating the carbonyl oxygen of the carboxylic acid, making it more susceptible to attack by the alcohol.[1][4][6]

-

Enzyme Catalysts: Lipases are increasingly used as biocatalysts for esterification.[6][9] They offer high selectivity and operate under milder reaction conditions, which can be more environmentally friendly.[6] Immobilized lipases are particularly advantageous as they can be easily recovered and reused.[10][11]

Q3: How do I choose between an acid catalyst and an enzymatic catalyst?

A3: The choice depends on your experimental priorities:

-

Choose an Acid Catalyst (e.g., H₂SO₄, TsOH) for cost-effectiveness and a fast reaction rate when harsh conditions (high temperature, strong acidity) are not a concern.

-

Choose an Enzymatic Catalyst (e.g., Immobilized Lipase) when you are working with sensitive substrates, require high selectivity, or prioritize milder, more sustainable ("green") conditions and easy catalyst reuse.[6][10]

Catalyst Selection and Performance

The selection of a catalyst has a significant impact on reaction conditions and outcomes. The following table summarizes typical performance data for different catalyst types in long-chain ester synthesis.

| Catalyst Type | Catalyst Example | Typical Loading | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | 1-5 mol% | 80 - 120 | 4 - 10 | 80 - 95 | Low cost, high activity | Corrosive, difficult to remove, can cause side reactions |

| Heterogeneous Acid | Amberlyst-15 | 5-15 wt% | 80 - 110 | 6 - 24 | 75 - 90 | Reusable, non-corrosive | Slower reaction rate than H₂SO₄, can have lower thermal stability |

| Enzymatic | Immobilized Lipase (B570770) | 5-10 wt% | 40 - 60 | 12 - 48 | > 90 | Mild conditions, high selectivity, reusable, eco-friendly | Higher cost, slower reaction rate, sensitive to conditions (pH, temp) |

Note: Data is compiled and representative of typical esterification reactions. Actual results may vary based on specific substrates and conditions.

Troubleshooting Guide

Problem: My reaction yield is very low (e.g., < 50%).

-

Possible Cause 1: Reaction Equilibrium. Fischer esterification is a reversible reaction. The presence of water, a byproduct, can push the equilibrium back towards the reactants, limiting the yield.[3][5]

-

Solution: Remove water as it forms. The most effective method is azeotropic distillation using a Dean-Stark trap with a solvent like toluene (B28343).[3] Alternatively, using a large excess of one reactant (usually the less expensive one) can shift the equilibrium.[3][4] Adding a drying agent like molecular sieves directly to the mixture is also an option, particularly for enzymatic reactions.[12]

-

-

Possible Cause 2: Inadequate Reaction Time or Temperature. The reaction may not have reached completion. Long-chain alcohols like 1-icosanol can be less reactive due to steric hindrance.

-

Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine when the starting material is consumed.[3] If the reaction stalls, consider increasing the temperature (for acid catalysis) or extending the reaction time. Be cautious with excessively high temperatures, which can cause degradation.[3]

-

-

Possible Cause 3: Inactive Catalyst. The catalyst may have degraded or been poisoned.

-

Solution: Use fresh acid catalyst. For enzymatic catalysts, ensure they have been stored correctly and have not been denatured by extreme pH or temperature. Test the activity of reused lipases, as they can lose effectiveness over multiple cycles.[13]

-

Problem: The reaction mixture has turned dark brown or black.

-

Possible Cause: Charring/Degradation. Concentrated sulfuric acid is a strong dehydrating agent and can cause charring of organic compounds, especially at high temperatures.

-

Solution: Reduce the reaction temperature. Consider using a milder acid catalyst like p-toluenesulfonic acid (TsOH) or a solid acid catalyst. Alternatively, switch to an enzymatic method which operates at much lower temperatures.

-

Problem: I am having difficulty purifying my product.

-

Possible Cause 1: Catalyst Removal. Homogeneous catalysts like sulfuric acid remain in the reaction mixture and must be neutralized and removed through aqueous washes.[14][15] This can lead to emulsion formation with long-chain esters and decrease yield.[16]

-

Solution: After the reaction, perform careful washes with a basic solution like 5% aqueous sodium bicarbonate until effervescence stops.[17][18] To avoid this issue entirely, use a heterogeneous catalyst (solid acid or immobilized enzyme) that can be removed by simple filtration before the workup procedure.[19]

-

-

Possible Cause 2: Poor Solubility. this compound is a waxy solid with low solubility in aqueous solutions, which can complicate the extraction and washing steps.

-

Solution: Use a suitable nonpolar organic solvent (e.g., hexane, ethyl acetate) for extraction.[20] Perform washes with saturated brine (salt solution) to help break up emulsions and remove water from the organic layer.[17] Dry the organic layer thoroughly with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before removing the solvent.[3][17]

-

Detailed Experimental Protocol: Fischer Esterification of 1-Icosanol

This protocol describes a standard lab-scale synthesis of this compound using p-toluenesulfonic acid (TsOH) as a catalyst with a Dean-Stark trap for water removal.

Materials:

-

1-Icosanol (1.0 eq)

-

Glacial Acetic Acid (3.0 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

-

Toluene (as solvent)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane and Ethyl Acetate (for recrystallization)

Procedure:

-

Setup: Combine 1-icosanol, glacial acetic acid, p-TsOH, and toluene in a round-bottom flask equipped with a magnetic stir bar.[3]

-

Apparatus Assembly: Attach a Dean-Stark trap and a reflux condenser to the flask. Fill the trap with toluene.[3]

-

Reflux: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. As it condenses, the water will separate and collect at the bottom of the trap while the toluene overflows back into the flask.[3]

-

Monitoring: Continue reflux until the theoretical amount of water is collected or TLC analysis shows complete consumption of the 1-icosanol.

-

Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate.

-

Washing: Transfer the mixture to a separatory funnel. Wash sequentially with:

-

Drying: Separate the organic layer and dry it over anhydrous MgSO₄. Filter off the drying agent.[3]

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.

Visualizations

Caption: Decision tree for catalyst selection in this compound synthesis.

Caption: General experimental workflow for this compound synthesis.

Caption: Troubleshooting flowchart for low reaction yield.

References

- 1. i3awards.org.au [i3awards.org.au]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. quora.com [quora.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. US6472555B2 - Process for the production of esters from alcohols using acetic acid as acetylating and clays as catalysts - Google Patents [patents.google.com]

- 9. Indoxyl Acetate as a Substrate for Analysis of Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimized synthesis of lipase-catalyzed hexyl acetate in n-hexane by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Enzymatic synthesis of isoamyl acetate using immobilized lipase from Rhizomucor miehei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reddit - The heart of the internet [reddit.com]

- 15. coachbenner.weebly.com [coachbenner.weebly.com]

- 16. scribd.com [scribd.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. youtube.com [youtube.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. benchchem.com [benchchem.com]

Technical Support Center: Icosyl Acetate Hydrolysis

Welcome to the Technical Support Center for Icosyl Acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the hydrolysis kinetics of icosyl acetate and to offer troubleshooting strategies for its prevention during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis and why is it a concern in experimental settings?

A1: this compound hydrolysis is a chemical reaction where the ester bond in the this compound molecule is cleaved by water, resulting in the formation of icosanol and acetic acid. This degradation can significantly impact the stability, efficacy, and safety of formulations. The presence of these degradation products can alter the physicochemical properties of a solution, such as its pH, and may compromise the integrity of the experiment.

Q2: What are the primary factors that influence the rate of this compound hydrolysis?

A2: The rate of hydrolysis for esters like this compound is primarily influenced by several factors:

-

pH: The hydrolysis of esters is subject to catalysis by both acids (H⁺) and bases (OH⁻). The reaction rate is generally at its minimum in the neutral pH range (approximately 4-6) and increases significantly under acidic or alkaline conditions.

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with a rise in temperature. Elevated temperatures during experiments or storage can accelerate the degradation of this compound.

-

Moisture Content: Water is a necessary reactant for hydrolysis to occur. Therefore, the presence of water, even in trace amounts, can promote the breakdown of the ester.

Q3: How can I prevent or minimize the hydrolysis of this compound in my experiments?

A3: To mitigate the hydrolysis of this compound, consider the following preventative measures:

-

pH Control: Maintain the pH of the experimental medium within a neutral range (pH 4-6) to minimize acid or base-catalyzed hydrolysis.

-

Temperature Control: Store this compound and conduct experiments at controlled, cool temperatures to reduce the reaction rate.

-

Moisture Control: Use anhydrous solvents and store this compound in tightly sealed containers in a dry environment to prevent exposure to moisture.

-

Use of Stabilizers: In some formulations, the addition of stabilizers can be beneficial. These may include:

-

Antioxidants: Such as butylated hydroxytoluene (BHT) to prevent oxidative degradation that can sometimes accompany hydrolysis.[1]

-

Water Scavengers: Carbodiimides can act as water scavengers, removing excess water from the medium.[1]

-

Chelating Agents: Agents like EDTA can sequester metal ions that might catalyze the hydrolysis reaction.[1]

-

Troubleshooting Guide

| Issue | Possible Cause | Suggested Action | Verification Method |

| Change in pH of the solution over time (typically a decrease). | Hydrolysis of this compound is occurring, leading to the formation of acetic acid. | - Ensure the initial pH of the medium is buffered and within the optimal range (4-6).- Store the solution at a lower temperature. - Minimize exposure to atmospheric moisture. | Monitor the pH of the solution at regular intervals. |

| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC). | Formation of hydrolysis products (icosanol and acetic acid). | - Confirm the identity of the new peaks by comparing their retention times with standards of icosanol and acetic acid. - Implement preventative measures to reduce hydrolysis. | Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the degradation products.[1] |

| Inconsistent experimental results or loss of compound activity. | Degradation of this compound due to hydrolysis. | - Re-evaluate the experimental and storage conditions (pH, temperature, moisture). - Prepare fresh solutions of this compound before each experiment. | Quantify the concentration of this compound at the beginning and end of the experiment using a validated analytical method. |

Hydrolysis Kinetics Data

| Ester | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) |

| Ethyl Acetate | 25 | 0.1120 L mol⁻¹ s⁻¹[2] | 11.56 kcal/mol[2] |

| Ethyl Acetate | Various (283-313 K) | - | 29.775 kJ/mol |

Note: The provided data is for analogous compounds and should be used for estimation purposes only. It is highly recommended to determine the specific kinetic parameters for this compound under your experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for identifying potential degradation products and developing stability-indicating analytical methods.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Suitable organic solvent (e.g., acetonitrile (B52724) or methanol)

-

pH meter

-

Analytical instrumentation (e.g., HPLC-UV, GC-MS)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent at a known concentration.

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HCl solution. Heat the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with NaOH solution, and dilute it with the mobile phase to the desired concentration for analysis.

-